Cas no 954235-88-2 (4-bromo-2-(difluoromethoxy)-1-methylbenzene)

4-Bromo-2-(difluoromethoxy)-1-methylbenzene is a halogenated aromatic compound featuring a difluoromethoxy substituent at the ortho position relative to a bromine group, with a methyl group at the meta position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy moiety enhances metabolic stability and lipophilicity, while the bromine atom offers a reactive site for further functionalization via cross-coupling reactions. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to preserve its integrity.
4-bromo-2-(difluoromethoxy)-1-methylbenzene structure
954235-88-2 structure
Product Name:4-bromo-2-(difluoromethoxy)-1-methylbenzene
CAS No:954235-88-2
MF:C8H7BrF2O
MW:237.041388750076
CID:802643
PubChem ID:45158712
Update Time:2025-10-28

4-bromo-2-(difluoromethoxy)-1-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-bromo-2-(difluoromethoxy)-1-methyl-
    • 4-bromo-2-(difluoromethoxy)-1-methylbenzene
    • 4-Bromo-2-difluoromethoxy-1-methyl-benzene
    • MFCD11036071
    • F18846
    • CS-0192812
    • Z1269152182
    • EN300-1131798
    • SCHEMBL10203281
    • A1-07831
    • 954235-88-2
    • DTXSID40669670
    • Inchi: 1S/C8H7BrF2O/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4,8H,1H3
    • InChI Key: AAYODEGIJDRGHY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)OC(F)F

Computed Properties

  • Exact Mass: 235.96500
  • Monoisotopic Mass: 235.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.35890

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Additional information on 4-bromo-2-(difluoromethoxy)-1-methylbenzene

Introduction to 4-bromo-2-(difluoromethoxy)-1-methylbenzene (CAS No. 954235-88-2)

4-bromo-2-(difluoromethoxy)-1-methylbenzene, identified by the Chemical Abstracts Service (CAS) number 954235-88-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative features a bromine atom at the 4-position, a difluoromethoxy group at the 2-position, and a methyl group at the 1-position, making it a versatile intermediate for synthesizing various biologically active molecules.

The structural configuration of 4-bromo-2-(difluoromethoxy)-1-methylbenzene imparts unique electronic and steric properties that make it valuable in medicinal chemistry. The presence of both bromine and difluoromethoxy substituents enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. These attributes have positioned this compound as a key building block in the development of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-bromo-2-(difluoromethoxy)-1-methylbenzene and its derivatives. Researchers have been investigating its role in modulating various biological pathways, particularly those relevant to inflammation, cancer, and central nervous system disorders. The difluoromethoxy group, in particular, has been recognized for its ability to enhance metabolic stability and binding affinity in drug candidates.

One of the most compelling aspects of 4-bromo-2-(difluoromethoxy)-1-methylbenzene is its utility in constructing complex molecular frameworks. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at different positions on the benzene ring. This flexibility has been leveraged in the synthesis of heterocyclic compounds, which often exhibit enhanced pharmacological activity compared to their parent aromatic counterparts.

Recent studies have demonstrated that derivatives of 4-bromo-2-(difluoromethoxy)-1-methylbenzene exhibit promising anti-inflammatory and anti-cancer properties. For instance, researchers have synthesized analogs featuring additional halogen atoms or nitrogen-containing heterocycles, which have shown significant activity in preclinical models. These findings underscore the importance of this compound as a scaffold for drug discovery efforts.

The synthesis of 4-bromo-2-(difluoromethoxy)-1-methylbenzene typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include bromination of methyl-substituted aromatic compounds followed by selective methylation and fluorination. Advances in catalytic methods have further refined these processes, improving yields and reducing byproduct formation.

In addition to its pharmaceutical applications, 4-bromo-2-(difluoromethoxy)-1-methylbenzene has found utility in materials science. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to precisely tune its electronic characteristics through substituent effects has made it an attractive candidate for developing novel materials with tailored functionalities.

The future prospects for 4-bromo-2-(difluoromethoxy)-1-methylbenzene are promising, with ongoing research aimed at expanding its applications. Efforts are underway to develop more efficient synthetic methodologies and to explore its potential in treating emerging diseases. Collaborative efforts between academia and industry are expected to accelerate the discovery and development of new derivatives with enhanced therapeutic profiles.

In conclusion, 4-bromo-2-(difluoromethoxy)-1-methylbenzene (CAS No. 954235-88-2) is a versatile compound with significant implications in pharmaceutical research and materials science. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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